molecular formula C10H11Cl3O2Si B8038017 Acetoxyphenethyltrichlorosilane

Acetoxyphenethyltrichlorosilane

Cat. No.: B8038017
M. Wt: 297.6 g/mol
InChI Key: ARAWRZIBMXRJEB-UHFFFAOYSA-N
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Description

Acetoxyphenethyltrichlorosilane (CAS 627882-90-0) is an organosilicon compound characterized by a trichlorosilyl group bonded to an acetoxyphenethyl substituent. The acetoxyphenethyl moiety consists of a phenethyl chain (a benzene ring linked to a two-carbon alkyl group) with an acetyloxy (-OAc) functional group. This structure confers unique reactivity, making it valuable as a precursor in surface modification, polymer chemistry, and covalent bonding applications.

Properties

IUPAC Name

[2-(2-trichlorosilylethyl)phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl3O2Si/c1-8(14)15-10-5-3-2-4-9(10)6-7-16(11,12)13/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAWRZIBMXRJEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1CC[Si](Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl3O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetoxyphenethyltrichlorosilane can be synthesized through the reaction of acetoxyphenylacetonitrile with trichlorosilane in a suitable reaction solvent. The reaction mixture is heated to a vigorous boil, and the product is then filtered to obtain the desired compound .

Industrial Production Methods

The industrial production of this compound typically involves the direct chlorination of technical grade silicon, followed by the reaction with acetoxyphenylacetonitrile. The process may include steps such as distillation and purification to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetoxyphenethyltrichlorosilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetoxyphenethyltrichlorosilane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of acetoxyphenethyltrichlorosilane involves its ability to react with various nucleophiles, leading to the formation of substituted silanes. The trichlorosilyl group is highly reactive and can undergo hydrolysis to form silanols, which can further react with other compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .

Comparison with Similar Compounds

This compound

  • Molecular Formula : C₁₀H₁₁Cl₃O₂Si
  • Substituent : Acetoxyphenethyl (-CH₂CH₂C₆H₄-OAc)

Ethyltrichlorosilane (CAS 115-21-9)

  • Molecular Formula : C₂H₅Cl₃Si
  • Substituent : Ethyl (-CH₂CH₃)
  • Key Properties :
    • ΔfusH (Enthalpy of Fusion): 6.96 kJ/mol at 165.26 K
    • ΔvapH (Enthalpy of Vaporization): 35.10–35.90 kJ/mol at 333.00–334.50 K
  • Applications : Common in hydrophobic coatings and as a crosslinker due to its simple alkyl chain .

Methyltrichlorosilane (CAS 75-79-6)

  • Molecular Formula : CH₃Cl₃Si
  • Substituent : Methyl (-CH₃)
  • Key Properties : Molecular weight 149.48 g/mol; highly reactive, forming siloxanes upon hydrolysis .
  • Applications : Industrial production of silicones, water repellents, and adhesives .

[(E)-Styryl]trichlorosilane

  • Molecular Formula : C₈H₇Cl₃Si
  • Substituent : Styryl (-CH=CH-C₆H₅)
  • Key Features : Conjugated double bond enables π-π interactions, useful in optoelectronic material coatings .

(Chloromethyl)trichlorosilane (CAS 1558-25-4)

  • Molecular Formula : CH₂Cl₃Si
  • Substituent : Chloromethyl (-CH₂Cl)
  • Key Hazards : Releases HCl upon hydrolysis; requires stringent safety protocols .

Comparative Analysis Table

Compound Molecular Formula Molecular Weight (g/mol) Substituent Key Applications/Properties Availability
This compound C₁₀H₁₁Cl₃O₂Si 297.64 Acetoxyphenethyl Surface functionalization (discontinued) Limited/Discontinued
Ethyltrichlorosilane C₂H₅Cl₃Si 163.50 Ethyl Hydrophobic coatings, crosslinking Widely available
Methyltrichlorosilane CH₃Cl₃Si 149.48 Methyl Silicone synthesis, adhesives Industrial scale
[(E)-Styryl]trichlorosilane C₈H₇Cl₃Si 237.59 Styryl Optoelectronic materials Specialty suppliers
(Chloromethyl)trichlorosilane CH₂Cl₃Si 169.92 Chloromethyl Intermediate in halogenated polymers Restricted use

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Acetoxyphenethyltrichlorosilane
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